molecular formula C17H27NO B12563133 1-(6-Methylpyridin-2-yl)undec-1-en-3-ol CAS No. 143413-76-7

1-(6-Methylpyridin-2-yl)undec-1-en-3-ol

Cat. No.: B12563133
CAS No.: 143413-76-7
M. Wt: 261.4 g/mol
InChI Key: CJHRVWHORDDVRJ-UHFFFAOYSA-N
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Description

1-(6-Methylpyridin-2-yl)undec-1-en-3-ol is a chemical compound with the molecular formula C₁₇H₂₇NO and a molecular weight of 261.402 g/mol This compound features a pyridine ring substituted with a methyl group at the 6-position and an undec-1-en-3-ol chain at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methylpyridin-2-yl)undec-1-en-3-ol typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(6-Methylpyridin-2-yl)undec-1-en-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

1-(6-Methylpyridin-2-yl)undec-1-en-3-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-(6-Methylpyridin-2-yl)undec-1-en-3-ol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Methylpyridin-2-yl)undec-1-en-3-ol is unique due to its specific substitution pattern on the pyridine ring and the position of the hydroxyl group on the undec-1-en chain. These structural features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

143413-76-7

Molecular Formula

C17H27NO

Molecular Weight

261.4 g/mol

IUPAC Name

1-(6-methylpyridin-2-yl)undec-1-en-3-ol

InChI

InChI=1S/C17H27NO/c1-3-4-5-6-7-8-12-17(19)14-13-16-11-9-10-15(2)18-16/h9-11,13-14,17,19H,3-8,12H2,1-2H3

InChI Key

CJHRVWHORDDVRJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C=CC1=CC=CC(=N1)C)O

Origin of Product

United States

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